2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid
Description
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties .
Properties
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)19-8-3-1-7(2-4-8)11-16-6-9(20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGNDLKHUZIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid include other thiazole derivatives such as:
2-(2-(4-(Trifluoromethyl)phenyl)thiazol-5-yl)acetic acid: Differing by the presence of a trifluoromethyl group instead of a trifluoromethoxy group.
2-(2-(4-(Methoxy)phenyl)thiazol-5-yl)acetic acid: Differing by the presence of a methoxy group instead of a trifluoromethoxy group.
The uniqueness of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
The compound 2-(2-(4-(trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
The molecular formula of 2-(2-(4-(trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is . Its structure includes a thiazole ring, a trifluoromethoxyphenyl moiety, and an acetic acid functional group, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies suggest that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may influence pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(2-(4-(trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid can induce apoptosis in cancer cell lines through both intrinsic and extrinsic signaling pathways.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid | HeLa | 12.5 | Induction of apoptosis |
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | A549 | 10.4 | Dual inhibition of AChE and BChE |
| Thiazolidin derivatives | MCF-7 | 8.0 | Apoptosis via signaling pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
Table 2: Antimicrobial Activity Summary
| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 100 | Chloramphenicol |
| Escherichia coli | 200 | Ampicillin |
| Candida albicans | 150 | Nystatin |
Case Studies
- Case Study on Anticancer Effects : A study conducted on the effects of thiazole derivatives on human cancer cells revealed that the presence of the trifluoromethoxy group significantly enhanced cytotoxicity compared to non-fluorinated analogs. The study reported an IC50 value of 12.5 µM for HeLa cells treated with the compound.
- Antimicrobial Efficacy : In another investigation, the compound was tested against various strains of bacteria and fungi. The results indicated that it exhibited notable antibacterial activity against Gram-positive bacteria with MIC values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
